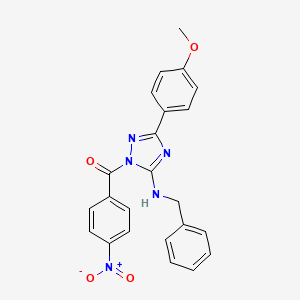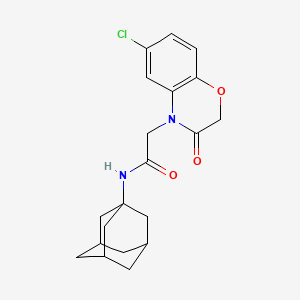![molecular formula C13H15N3O3 B4189866 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B4189866.png)
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide
Übersicht
Beschreibung
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of enzymes or proteins involved in various cellular processes. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antimicrobial activity by disrupting bacterial cell membranes.
Biochemical and Physiological Effects:
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and bacteria. It has also been shown to have anti-inflammatory and antioxidant activities. In vivo studies have shown that the compound can reduce the size of tumors and improve survival rates in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide in lab experiments is its diverse biological activities. The compound has been shown to have antimicrobial, antitumor, anti-inflammatory, and antioxidant activities, making it a useful tool for investigating various cellular processes. However, one of the limitations of using this compound is its potential toxicity. In vitro and in vivo studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide. One area of research is the investigation of the compound's potential as a fluorescent probe for the detection of metal ions. Another area of research is the optimization of the synthesis method to produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. Overall, the study of 3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide has the potential to lead to the development of new drugs and therapies for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have antimicrobial, antitumor, anti-inflammatory, and antioxidant activities. It has also been investigated for its potential as a fluorescent probe for the detection of metal ions. The compound has been used in various in vitro and in vivo studies to investigate its biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-14-11(17)7-8-12-15-13(16-19-12)9-5-3-4-6-10(9)18-2/h3-6H,7-8H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYPAAAEPGFLSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=NC(=NO1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(methoxycarbonyl)amino]butyl 1-naphthylcarbamate](/img/structure/B4189798.png)
![N-{2-[5-(acetylamino)-1-methyl-1H-benzimidazol-2-yl]ethyl}-2-furamide](/img/structure/B4189813.png)
![2-[(4-fluorobenzyl)thio]-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B4189821.png)

![3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile](/img/structure/B4189847.png)
![3-iodo-5-methoxy-4-[(3-methylbenzyl)oxy]benzonitrile](/img/structure/B4189852.png)
![3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxybenzonitrile](/img/structure/B4189858.png)

![N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]alaninamide](/img/structure/B4189874.png)
![methyl 11-(2-ethoxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4189880.png)
![N-[2-(benzyloxy)-5-bromobenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B4189888.png)
![1-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4189896.png)

![3-chloro-2-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4189902.png)